N-(4-chlorophenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide
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Overview
Description
N-(4-chlorophenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide typically involves multiple steps, including nitration, amination, and coupling reactions. The starting materials are usually commercially available aromatic compounds. The nitration step introduces nitro groups into the aromatic ring, followed by amination to introduce the amino group. The final step involves coupling the chlorophenyl and methylphenyl groups to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.
Scientific Research Applications
N-(4-chlorophenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-aminobenzamide
- N-(4-methylphenyl)-4-aminobenzamide
- 3,5-dinitrobenzamide
Uniqueness
N-(4-chlorophenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide is unique due to the presence of both chlorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of nitro and amino groups also adds to its distinct properties.
Properties
Molecular Formula |
C20H15ClN4O5 |
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Molecular Weight |
426.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methylanilino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C20H15ClN4O5/c1-12-2-6-15(7-3-12)22-19-17(24(27)28)10-13(11-18(19)25(29)30)20(26)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,26) |
InChI Key |
PURKLBYSEIDQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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